N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might involve:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.
Attachment of the chlorophenyl group: This can be done using chlorophenyl acetic acid derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at different sites, such as the azepane ring or the thiophene ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the azepane ring could lead to a partially or fully reduced azepane derivative.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research could explore its potential as a pharmaceutical agent, particularly if it shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-chlorophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEANACPRZNZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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